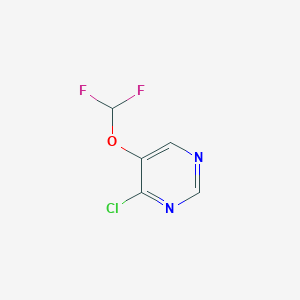
4-Chloro-5-(difluoromethoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-(difluoromethoxy)pyrimidine is an organic compound with the molecular formula C5H3ClF2N2O It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4-position and a difluoromethoxy group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Chloro-5-(difluoromethoxy)pyrimidine involves the reaction of 2-chloro-5-hydroxypyrimidine with ethyl 2-bromo-2,2-difluoroacetate in the presence of cesium carbonate as a base. The reaction is typically carried out in dimethylformamide (DMF) at a temperature of 80°C overnight .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(difluoromethoxy)pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction:
Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura coupling: This reaction requires a palladium catalyst, a boron reagent, and a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 4-amino-5-(difluoromethoxy)pyrimidine derivative.
Scientific Research Applications
4-Chloro-5-(difluoromethoxy)pyrimidine has several scientific research applications, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.
Agrochemicals: The compound is used in the development of new agrochemicals, including herbicides and fungicides.
Chemical research: It is employed in the synthesis of novel pyrimidine derivatives for studying their chemical and biological properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5-(difluoromethoxy)pyrimidine depends on its specific application. In pharmaceutical research, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression . The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethoxy)pyrimidine: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-Chloro-5-hydroxypyrimidine: The precursor used in the synthesis of 4-Chloro-5-(difluoromethoxy)pyrimidine.
Uniqueness
This compound is unique due to the presence of both a chloro and a difluoromethoxy group on the pyrimidine ring. This combination of substituents can impart distinct chemical and biological properties, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C5H3ClF2N2O |
|---|---|
Molecular Weight |
180.54 g/mol |
IUPAC Name |
4-chloro-5-(difluoromethoxy)pyrimidine |
InChI |
InChI=1S/C5H3ClF2N2O/c6-4-3(11-5(7)8)1-9-2-10-4/h1-2,5H |
InChI Key |
HMSBCOYXBPNYKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


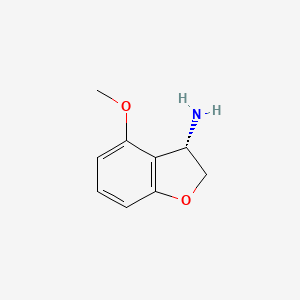
![(3S)-3-Amino-2,3-dihydrobenzo[b]furan-5-carbonitrile](/img/structure/B11808853.png)

![2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B11808882.png)

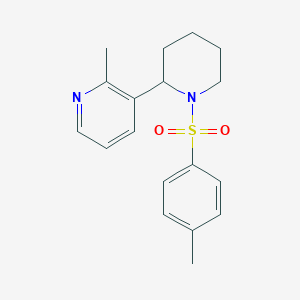
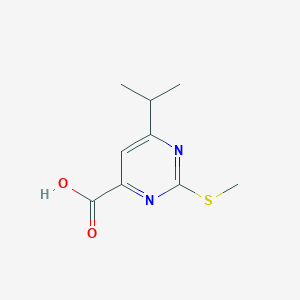

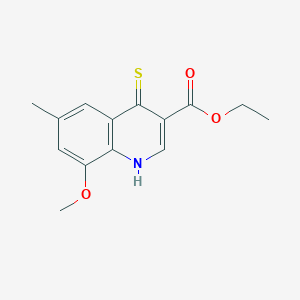

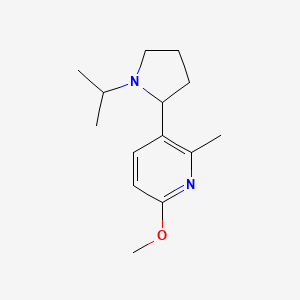

![1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B11808917.png)

